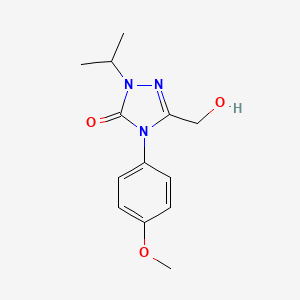
5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-propan-2-yl-1,2,4-triazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-propan-2-yl-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C13H17N3O3 and its molecular weight is 263.297. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
1,2,4-Triazole derivatives, including compounds with structural similarities to 5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-propan-2-yl-1,2,4-triazol-3-one, are synthesized through various chemical reactions involving ester ethoxycarbonylhydrazones and primary amines. These compounds have been explored for their antimicrobial activities, with some showing good or moderate activities against test microorganisms (Bektaş et al., 2010). The synthesis process often involves multiple steps, starting from key precursors like amino-5-(4-methoxyphenyl)-1,2,4-triazole-3-thione derivatives, leading to various structurally related compounds with potential biological activities.
Potential Applications in Anticancer Research
Compounds structurally related to this compound have been studied for their potential anticancer properties. For instance, benzimidazole derivatives bearing a 1,2,4-triazole moiety have been investigated for their anti-cancer properties through molecular docking studies. These studies suggest that such compounds could act as effective inhibitors against specific cancer-related enzymes or proteins, showing potential as anticancer agents (Karayel, 2021).
Antimicrobial Activity
The antimicrobial properties of 1,2,4-triazole derivatives are a significant area of research. These compounds, including those structurally similar to this compound, have been synthesized and tested against various microorganisms. Some derivatives have shown promising results as antimicrobial agents, providing a basis for further exploration in developing new antimicrobial drugs (Ирадян et al., 2014).
Corrosion Inhibition
Another interesting application of 1,2,4-triazole derivatives is in the field of corrosion inhibition. Compounds like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole have demonstrated significant efficacy in inhibiting the corrosion of mild steel in acidic mediums. Such properties make these derivatives valuable in industrial applications, particularly in protecting metals against corrosion (Bentiss et al., 2009).
Eigenschaften
IUPAC Name |
5-(hydroxymethyl)-4-(4-methoxyphenyl)-2-propan-2-yl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-9(2)16-13(18)15(12(8-17)14-16)10-4-6-11(19-3)7-5-10/h4-7,9,17H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINUWYQOWQCTBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)N(C(=N1)CO)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(1Z)-1-[2-(4-chlorophenyl)hydrazin-1-ylidene]-2,2,2-trifluoroethyl]-5-(4-methanesulfonylphenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2533523.png)
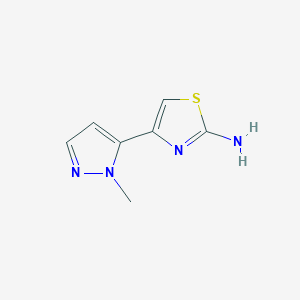
![4-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2533526.png)


![4-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile](/img/structure/B2533537.png)
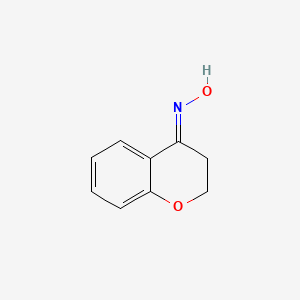
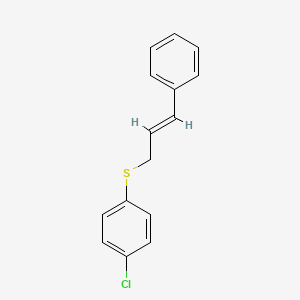
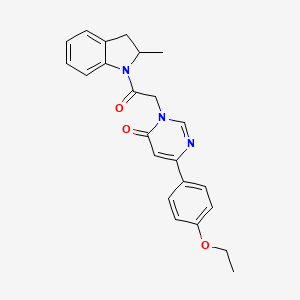
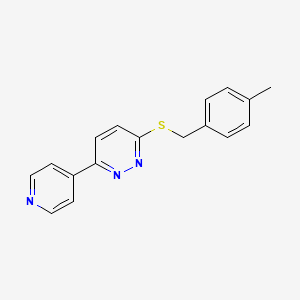
![N-[3-(N-ethylanilino)propyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/no-structure.png)
![2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2533543.png)
![4-{4-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]butanamido}benzamide](/img/structure/B2533544.png)

